molecular formula C9H8ClN3O2 B1422759 Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 50476-72-7

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1422759
CAS No.: 50476-72-7
M. Wt: 225.63 g/mol
InChI Key: PJMVISKPSDWZFO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound features a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and an ethyl carboxylate group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloropyridine as the starting material.

  • Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

  • Carboxylation: The carboxylate group is introduced via a carboxylation reaction, often using reagents like ethyl chloroformate.

  • Purification: The final product is purified through recrystallization or chromatographic techniques.

Industrial Production Methods: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions at the pyridine or pyrazole rings can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Chlorinated and non-chlorinated analogs.

  • Substitution Products: Derivatives with different functional groups at the pyridine or pyrazole rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.

Biology: Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: The compound is explored for its therapeutic properties, particularly in the treatment of inflammatory and autoimmune diseases. Its derivatives are being investigated for their potential as anti-inflammatory and analgesic agents.

Industry: In material science, this compound is used in the design of advanced materials with specific electronic and optical properties. It is also employed in the development of new catalysts for chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Uniqueness: Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is distinguished by its specific substitution pattern and the presence of the ethyl carboxylate group, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-11-8-5(7(6)10)4-12-13-8/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMVISKPSDWZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709672
Record name Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50476-72-7
Record name Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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